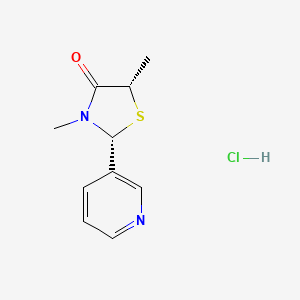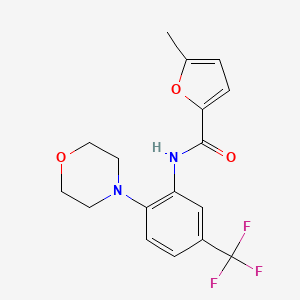
Sphinx
描述
SPHINX is a new generation SPRK1 inhibitor which promotes splice switching of VEGFA165 to VEGFA165b to inhibit tumor growth in vivo.
科学研究应用
太阳观测
- SphinX:软 X 射线太阳光度计:SphinX 是一种光谱仪,用于观测软 X 射线中的太阳,特别是在太阳活动较弱的时期非常有用。它提供了有关太阳 X 射线的宝贵数据,为太阳物理研究做出了重大贡献 (Gburek 等人,2013 年)。
闪光 X 射线源
- SPHINX:高重复率便携式闪光 X 射线源:SPHINX 是一种纳秒脉冲 X 射线光子源,适用于广泛的应用,包括科学和工业研究。这种 X 射线装置以其紧凑性和重复能力著称,使其成为各种研究环境中的宝贵工具 (Viladrosa 等人,1997 年)。
气候建模
- Climate SPHINX 项目:Climate SPHINX 项目涉及集合模拟,以评估当前和未来气候对模型分辨率和随机参数化的敏感性。这个庞大的项目使用了 EC-Earth 地球系统模型,并为我们理解气候变率和气候变化建模做出了重大贡献 (Davini 等人,2017 年)。
计算机辅助诊断
- SPHINX:计算机辅助诊断系统:SPHINX 系统是为计算机辅助诊断而开发的,利用人工智能方法和启发式特征。它的第一个应用是诊断上腹痛,展示了其在医学诊断中的潜力 (Fieschi 等人,1982 年)。
核磁共振实验模拟
- SPHINX 在核磁共振实验中:一个名为 SPHINX 的计算机程序能够模拟同核和异核二维核磁共振实验。该工具在核磁共振研究中非常有价值,特别是对于模拟复杂的自旋系统 (Widmer 和 Wüthrich,1986 年)。
核废料处理
- SPHINX 项目中的核废料处理:SPHINX 项目旨在解决核废料处理中的挑战,使用基于熔融氟化物的液体燃料反应堆。这种方法以其在嬗变放射性核素和利用锕系元素方面的潜力而著称,为核废料管理领域做出了贡献 (Hron,2005 年)。
安全架构
- SPHINX 在安全中的应用:Sphinx 是一种硬件软件协同设计架构,专注于二进制代码和运行时混淆。它旨在在保护免受网络威胁的同时保持应用程序功能,展示了 Sphinx 在网络安全领域的应用 (Kinsy 等人,2018 年)。
密码学
- Sphinx:加密消息格式:Sphinx 被用作混合网络中的一种加密消息格式,用于中继匿名消息。它高效、安全且支持全套安全功能,标志着其在数字安全和密码学领域的重要性 (Danezis 和 Goldberg,2009 年)。
语音识别
- SPHINX 语音识别系统:SPHINX 是一个展示准确、大词汇量、独立于说话人的连续语音识别的系统。它基于隐马尔可夫模型,是对语音识别和自然语言处理领域的重要贡献 (Lee、Hon 和 Reddy,1990 年)。
伽马射线暴研究
- SPHiNX:伽马射线暴偏振计:SPHiNX 是一种拟议的伽马射线暴偏振计,旨在研究伽马射线暴的即时发射阶段。它定位 GRB 位置的能力对于理解这些宇宙现象至关重要 (Heckmann 等人,2019 年)。
学习和教育
- Sphinx 在学习中的应用:Sphinx 是一种计算机环境,旨在通过示例协助人类学习,特别是在人工智能的入门课程中。它的界面和功能使其成为教育技术中的宝贵工具 (Emmanuel、Capus 和 Tourigny,2006 年)。
DSP 设计的高级综合
- SPHINX:高级综合系统:Sphinx 是一个高级综合系统,用于设计数字电路,专门针对 DSP ASIC。该系统是对数字信号处理和电路设计领域的重要贡献 (Bayoumi 等人,1992 年)。
属性
IUPAC Name |
5-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-11-2-5-15(25-11)16(23)21-13-10-12(17(18,19)20)3-4-14(13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCPNRVICXFZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is SPHINX and what is its biological significance?
A1: SPHINX refers to a family of circular DNA molecules originally discovered in mammalian cells, including neuronal cell lines and brain tissue []. These DNA sequences show significant homology to segments of bacteriophages that infect Acinetobacter species []. The presence of SPHINX sequences in the environmentally isolated brain suggests a potential ancient symbiotic relationship and possible roles in sophisticated neural functions [].
Q2: Is there evidence that SPHINX DNA sequences are expressed in mammals?
A2: Yes, research has demonstrated that the 1.76 kb SPHINX 1.8 DNA sequence, containing an iteron and an open reading frame (ORF), is actively expressed in neural cells and brain tissue []. This ORF encodes a ~41 kDa protein termed spx1 [].
Q3: How was the spx1 protein characterized?
A3: Researchers developed an antibody against a unique internal peptide of spx1 []. Western blot analysis using this antibody confirmed the presence of spx1 in both cultured cells and brain tissue []. This protein appears to be nonglycosylated and resistant to proteinase K digestion [].
Q4: Where is the spx1 protein localized within cells?
A4: In cultured cells, spx1 displays a perinuclear distribution []. Interestingly, within brain tissue, spx1 concentrates in terminal synaptic boutons, specifically those on anterior motor horn neurons known to integrate complex neural inputs [].
Q5: Does SPHINX 1.8 expression influence host prion protein?
A5: No, research indicates that SPHINX 1.8 expression is not related to the expression of the host prion protein or its pathogenic amyloid form [].
Q6: What is the role of SRPK1 in cancer?
A7: Serine arginine protein kinase 1 (SRPK1) plays a crucial role in regulating alternative splicing, a process often dysregulated in cancer cells [, ]. SRPK1 phosphorylates serine arginine splice factor 1 (SRSP1), controlling the alternative splicing of the vascular endothelial growth factor (VEGF) gene []. This results in the production of two isoforms: the pro-angiogenic and pro-nociceptive VEGF-A165a and the anti-angiogenic VEGF-A165b, which has shown potential in mitigating pain in inflammatory and neuropathic pain models [].
Q7: What is SPHINX-31 and how does it function?
A8: SPHINX-31 is a potent and selective small molecule inhibitor of SRPK1 []. It exerts its effects by binding to the ATP-binding site of SRPK1, thereby preventing the phosphorylation of SR proteins []. This inhibition of SRPK1 activity can impact the alternative splicing of various genes, including VEGF, leading to potential therapeutic benefits in cancer and other diseases [, ].
Q8: Has SPHINX-31 shown potential as an anti-cancer agent?
A9: In vitro studies have demonstrated that SPHINX-31, by inhibiting SRPK1, reduces cell viability and induces apoptosis in the acute myeloid leukemia cell line Kasumi-1 []. Furthermore, combining SPHINX-31 with the chemotherapy drug azacitidine enhanced the anti-cancer effects of azacitidine [].
Q9: Are there other potential applications for SPHINX-31?
A10: While the anti-cancer potential of SPHINX-31 is promising, research also suggests a potential role in pain management. In a rat model of osteoarthritis, administration of SPHINX-31 led to increased activation of spinal microglia and altered astrocyte activity and vascular association in the periaqueductal gray (PAG), a brain region involved in pain modulation [].
Q10: Can you explain the SPHINX algorithm in bioinformatics?
A11: SPHINX is a hybrid algorithm used for taxonomic binning of metagenomic sequences []. It combines the speed of composition-based algorithms with the accuracy and specificity of alignment-based approaches []. SPHINX utilizes both compositional features and alignment information to efficiently classify metagenomic sequences into their respective taxonomic groups [].
Q11: What are the advantages of using the SPHINX algorithm?
A11: SPHINX offers several advantages for metagenomic analysis:
- Speed: It analyzes metagenomic datasets as rapidly as composition-based algorithms, making it suitable for large datasets [].
- Accuracy: SPHINX exhibits comparable binning efficiency to alignment-based algorithms in terms of accuracy and specificity of taxonomic assignments [].
- Hybrid approach: By combining compositional and alignment-based features, SPHINX leverages the strengths of both approaches for improved metagenomic analysis [].
Q12: Is the SPHINX algorithm accessible to researchers?
A13: Yes, a web server hosting the SPHINX algorithm is publicly available, providing researchers with a user-friendly interface to perform taxonomic binning of metagenomic sequences [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate](/img/structure/B1680994.png)
![1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B1680995.png)
![8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1680996.png)
![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)
![2-Phenylnaphtho[2,3-D]oxazole-4,9-dione](/img/structure/B1680999.png)
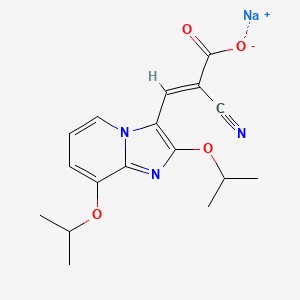
![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)
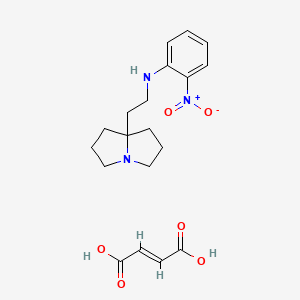
![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)

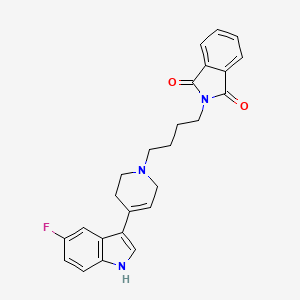
![(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide](/img/structure/B1681011.png)
